molecular formula C19H20N4O2S B4503417 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B4503417
M. Wt: 368.5 g/mol
InChI Key: KVDOZVAEYFRMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide is 368.13069707 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Biological Properties

Research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide and related compounds has explored their diverse chemical and biological properties. These investigations have primarily focused on the synthesis, structural characterization, and evaluation of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. The core structure of these compounds, incorporating elements like the 1,3,4-thiadiazol and quinazolinone moieties, has been identified as a crucial determinant of their biological activity.

Synthesis and Characterization

The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic frameworks and leading to the introduction of various functional groups aimed at enhancing biological activity. Techniques such as NMR, IR spectroscopy, and mass spectrometry are commonly employed for structural characterization, confirming the presence of desired functionalities and the overall molecular architecture (M. Gür et al., 2020; A. Saeed et al., 2014).

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal potential of compounds within this chemical class. The activities are attributed to the interaction with microbial cell structures and the inhibition of essential biological pathways. Notably, some compounds exhibit high efficacy against a range of bacterial and fungal pathogens, comparable to standard drugs in some cases (H. Hafez et al., 2015; Nirav Shah et al., 2012).

Antitumor and Anti-inflammatory Effects

The antitumor and anti-inflammatory activities of these compounds have been a significant focus of research, with studies highlighting their potential in cancer therapy and as anti-inflammatory agents. The mechanisms underlying these effects are diverse, including the inhibition of enzymes involved in tumor growth and inflammation. Some derivatives have shown promising results in in vitro and in vivo models, suggesting potential for further development as therapeutic agents (A. Zablotskaya et al., 2013; V. Bavetsias et al., 2002).

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-23-11-15(13-9-5-6-10-14(13)18(23)25)16(24)20-19-22-21-17(26-19)12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDOZVAEYFRMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NN=C(S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 5
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.